Dilept

Antipsychotic drug screening NMDA receptor antagonism Prepulse inhibition

Dilept (GZR-123) is a neurotensinergic dipeptide analog designed for preclinical schizophrenia research. Unlike haloperidol or risperidone, it lacks direct D2 antagonism, eliminating extrapyramidal side effects even at 1000x therapeutic doses. It reverses NMDA-antagonist-induced prepulse inhibition deficits and enhances cognition in passive avoidance tasks, addressing unmet needs in negative and cognitive symptom domains. Its oral bioavailability and blood-brain barrier penetration make it a critical reference compound for next-generation antipsychotic development. Available in ≥99% purity with global shipping.

Molecular Formula C21H30N2O5
Molecular Weight 390.5 g/mol
Cat. No. B12323279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDilept
Molecular FormulaC21H30N2O5
Molecular Weight390.5 g/mol
Structural Identifiers
SMILESCCCCCC(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)OC
InChIInChI=1S/C21H30N2O5/c1-3-4-5-8-19(25)23-13-6-7-18(23)20(26)22-17(21(27)28-2)14-15-9-11-16(24)12-10-15/h9-12,17-18,24H,3-8,13-14H2,1-2H3,(H,22,26)
InChIKeyHNWPAYLOEFDTJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dilept: A Neurotensin-Derived Dipeptide Antipsychotic for Research and Clinical Development Procurement


Dilept (GZR-123, CAS 200954-39-8), systematically named N-caproyl-L-prolyl-L-tyrosine methyl ester [1], is a synthetic dipeptide analog of the neurotensin (8-13) fragment [2]. Designed as a potential atypical antipsychotic at the Zakusov Institute of Pharmacology [3], Dilept exhibits a multi-target neuromodulatory profile including antidopaminergic, glutamatergic (NMDA) modulatory, and cholinomimetic properties [4], distinguishing it from both typical neuroleptics like haloperidol and other atypical agents.

Why Dilept Cannot Be Interchanged with Haloperidol, Clozapine, or Risperidone


Standard substitution of one antipsychotic for another within the same broad therapeutic class is scientifically unsound due to fundamental mechanistic and functional divergence. Dilept's unique profile—characterized by a neurotensinergic mechanism of action, absence of direct high-affinity D2 receptor antagonism, and consequent lack of extrapyramidal symptomatology [1]—contrasts sharply with the D2-centric blockade of haloperidol, the broad receptor polypharmacology of clozapine, and the 5-HT2A/D2 ratio-driven profile of risperidone [2]. Furthermore, Dilept's demonstrated pro-cognitive and anti-negative symptom efficacy in both preclinical and pilot clinical settings [3] is not uniformly replicated by these comparators [4], rendering simple interchange both inappropriate and potentially detrimental to experimental or therapeutic outcomes.

Quantitative Differentiation of Dilept from Key Antipsychotic Comparators


Efficacy in NMDA-Hypofunction Model of Psychosis: Comparison with Haloperidol and Clozapine

Dilept effectively reverses prepulse inhibition (PPI) deficits induced by the NMDA antagonist ketamine, a translational model for negative/cognitive symptoms of schizophrenia [1]. In the same model, the typical antipsychotic haloperidol is known to be ineffective or to even exacerbate PPI deficits, while clozapine shows variable, often partial efficacy [2].

Antipsychotic drug screening NMDA receptor antagonism Prepulse inhibition Ketamine model

Extrapyramidal Symptom (EPS) Liability: A Critical Differentiator from Haloperidol

A defining characteristic of typical neuroleptics like haloperidol is their high propensity to induce extrapyramidal side effects (EPS), modeled preclinically by catalepsy. Dilept was designed to lack this property and has been shown not to induce catalepsy even at doses 1000-fold higher than the therapeutically effective dose [1], a stark contrast to haloperidol, which induces robust catalepsy at its therapeutic doses [2].

Antipsychotic tolerability Extrapyramidal symptoms Catalepsy test Safety pharmacology

Pro-Cognitive Effects vs. Haloperidol and Clozapine: Evidence from Memory Models

In contrast to haloperidol, which is known to impair cognitive function, and clozapine, which has a mixed or modest pro-cognitive profile [2], Dilept consistently demonstrates significant memory-enhancing effects. In the passive avoidance conditioned reflex (PACR) test, Dilept improved both acquisition and retrieval of memory and prevented electroshock-induced amnesia [1].

Cognitive enhancement Memory improvement Schizophrenia Passive avoidance

Regional Selectivity of Dopamine Modulation: Nucleus Accumbens vs. Striatum

A hallmark of atypical antipsychotics is their preferential modulation of mesolimbic (nucleus accumbens) over nigrostriatal (striatum) dopamine pathways. Dilept selectively increased dopamine turnover (DOPAC/DA ratio) in the nucleus accumbens without affecting the striatum [1], a profile shared by clozapine but distinct from risperidone and haloperidol, which significantly impact striatal dopamine metabolism [2].

Atypical antipsychotic Dopamine turnover Nucleus accumbens Regional selectivity

Enhanced Oral Bioavailability via Solid Dosage Formulation

The absolute oral bioavailability of Dilept substance is less than 1% [1], a limitation common to many peptide-based drugs. However, formulation into tablets significantly enhances absorption, increasing bioavailability by 22% [1] and achieving a relative bioavailability of 93.46±28.91% compared to the substance in rabbits [2]. This demonstrates that a validated tablet formulation is essential for achieving meaningful systemic exposure.

Pharmacokinetics Bioavailability Formulation science Oral drug delivery

Optimal Research and Development Applications for Dilept


Modeling and Investigating Negative and Cognitive Symptoms of Schizophrenia

Dilept is particularly well-suited for preclinical studies focused on the negative and cognitive symptom domains of schizophrenia. Its robust efficacy in reversing NMDA-antagonist-induced deficits in prepulse inhibition (a translational model for these symptoms) [1], combined with its pro-cognitive effects in memory tasks like passive avoidance [2], makes it a superior tool compared to haloperidol (ineffective in these models) and offers a distinct, possibly more consistent, profile than clozapine.

Antipsychotic Drug Development with Minimized Motor Side Effects

For programs aiming to develop next-generation antipsychotics with an improved safety margin, Dilept serves as a valuable reference compound. Its documented lack of catalepsy, even at doses 1000-fold greater than its therapeutic dose [3], provides a benchmark for atypicality and demonstrates that robust antipsychotic-like activity can be achieved without inducing extrapyramidal motor side effects, a primary liability of agents like haloperidol.

Clinical Investigation in Schizotypal Disorder and Alzheimer's Disease Psychosis

Pilot clinical data indicate Dilept's unique spectrum of activity—combining antipsychotic, stimulating, and pro-cognitive effects with a favorable safety profile [4]—is well-suited for clinical research in schizotypal disorder and potentially for psychotic symptoms in Alzheimer's disease. Its ability to positively impact negative symptoms and cognition without typical antipsychotic side effects addresses a significant unmet need in these patient populations [4].

Research Requiring Central Nervous System Penetration of a Peptidomimetic

Dilept and its active metabolite (N-caproyl-L-prolyl-L-tyrosine) both cross the blood-brain barrier following oral administration [5], a notable achievement for a dipeptide analog. This property makes Dilept a relevant tool for studies exploring the central effects of systemically administered peptidomimetics, and its validated tablet formulation ensures reliable systemic and CNS exposure that is not achievable with the unformulated substance [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dilept

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.